amine hydrobromide; 95% CAS No. 1609407-00-2](/img/structure/B6351887.png)
[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Chlorophenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609407-00-2 . It has a molecular weight of 371.66 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15ClN2O2.BrH/c16-14-5-1-12 (2-6-14)9-10-17-11-13-3-7-15 (8-4-13)18 (19)20;/h1-8,17H,9-11H2;1H . This code provides a detailed representation of the molecule’s structure, including the positions of the chlorine, nitrogen, oxygen, and bromine atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 371.66 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Drug Development
This compound, with the CAS number 1609407-00-2, is utilized in the pharmaceutical industry for the development of new drugs. Its structure allows it to interact with various biological targets, which can be exploited to create medications with specific actions, such as enzyme inhibition or receptor modulation .
Biological Activity Studies
Researchers use this chemical to study its effects on cell function and signal transduction pathways. By understanding how it influences cellular mechanisms, scientists can uncover potential therapeutic uses or side effects.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for the creation of more complex molecules. Its reactive amine group is particularly useful for forming bonds with other organic compounds, expanding the possibilities for new chemical entities .
Material Science
The compound’s properties are of interest in material science, where it may be used to modify the characteristics of materials, such as their electrical conductivity or photoreactivity, which is essential for developing advanced materials for technology applications .
Environmental Research
In environmental studies, this compound can be used to assess the degradation of similar organic compounds in various conditions, helping to understand their persistence and impact on ecosystems .
Educational Purposes
In academic settings, it serves as an example for teaching purposes, demonstrating practical applications of organic chemistry principles in research and industry .
Nanotechnology
Lastly, its application extends to nanotechnology, where it could be used to functionalize nanoparticles, thereby altering their surface properties for targeted delivery in medical applications or for creating sensors .
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-nitrophenyl)methyl]ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2.BrH/c16-14-5-1-12(2-6-14)9-10-17-11-13-3-7-15(8-4-13)18(19)20;/h1-8,17H,9-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOUCFAGTNLZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(C=C2)[N+](=O)[O-])Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)



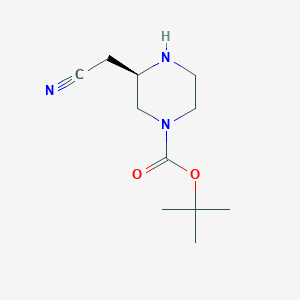
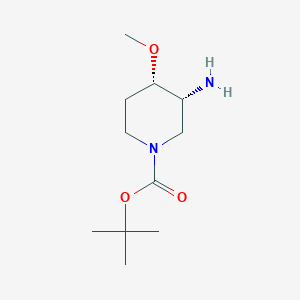
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate](/img/structure/B6351851.png)
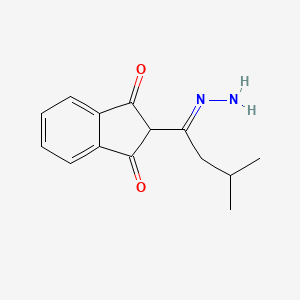
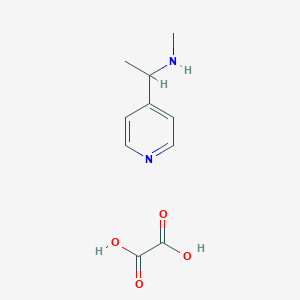


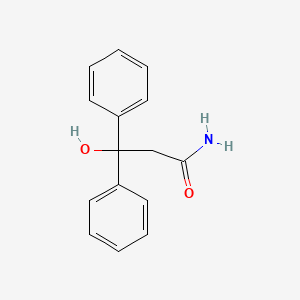
amine hydrobromide; 95%](/img/structure/B6351889.png)